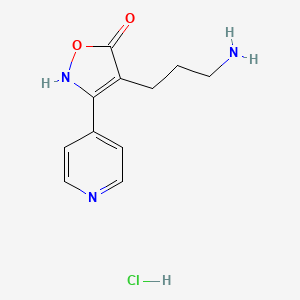

3-Chloro-2-(2-chlorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

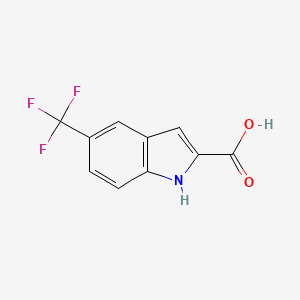

The compound 3-Chloro-2-(2-chlorophenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds widely used as chemical intermediates. Aniline and its derivatives are known for their applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of chlorine atoms on the phenyl ring can significantly alter the chemical and physical properties of these compounds, as well as their biological activity .

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be achieved through various methods. For instance, 3-Chloro-4-(3-fluorobenzyloxy)aniline was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction, yielding an 82% overall yield . Another example is the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, with a 72% yield . These methods demonstrate the versatility in synthesizing chlorinated aniline derivatives, which can be tailored for specific functional group incorporation.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives can be studied using various spectroscopic techniques. For example, the vibrational spectra (FT-IR and FT-Raman) and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provided insights into the influence of chlorine substituents on the vibrational wavenumbers of the molecule . Additionally, the crystal structure of 2-(diphenylphosphinylmethoxy)aniline was determined using X-ray diffraction, revealing details about the intermolecular interactions and the arrangement of molecules in the crystal lattice .

Chemical Reactions Analysis

Chlorinated aniline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. Electrochemical methods have been used to prepare functionalized chlorinated compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, through electrooxidative double ene-type chlorination . The functional group on the starting material can significantly affect the outcome of the reaction, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aniline derivatives are influenced by the substituents on the aromatic ring. The presence of chlorine atoms can affect the molecule's reactivity, boiling and melting points, solubility, and stability. For instance, the nephrotoxic potential of monochlorophenyl derivatives of aniline was assessed, indicating that chlorine substitution enhances the nephrotoxic potential, with 2-substitution producing the greatest increase . These properties are crucial for understanding the behavior of these compounds in different environments and their suitability for various applications.

科学的研究の応用

1. Reactivity and Transformation

3-Chloro-2-(2-chlorophenoxy)aniline has been studied in various contexts for its reactivity and potential transformations. For instance, its interaction with other chemical compounds has been observed, contributing to our understanding of complex chemical processes. These reactions often form the basis for further research in chemistry and related fields (L. Jolivette, A. Kende, M. W. Anders, 1998).

2. Environmental Impact and Degradation

The degradation processes of compounds like 3-Chloro-2-(2-chlorophenoxy)aniline, especially in relation to environmental impact, have been a significant area of research. Studies have explored how these compounds break down in different environments, which is crucial for assessing their long-term ecological effects (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).

3. Application in Synthesis of Complex Molecules

This compound plays a role in the synthesis of complex molecules, often acting as an intermediate or reactant. Such applications are vital in pharmaceuticals, dyes, and other industrial products, showcasing the compound's versatility in various chemical processes (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).

4. Exploration in Catalysis and Material Science

Research has also delved into the use of 3-Chloro-2-(2-chlorophenoxy)aniline in catalysis and material science. These studies often focus on how the compound can enhance or influence chemical reactions, which is crucial for developing new materials and catalytic processes (Jennifer Schroer, Lucas V.P. da Cunha, A. Batista, V. Deflon, U. Abram, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-2-methylaniline, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life with long-lasting effects . While this does not directly apply to 3-Chloro-2-(2-chlorophenoxy)aniline, it suggests that similar precautions may be necessary.

特性

IUPAC Name |

3-chloro-2-(2-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZZOTRVLSHCKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-chlorophenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)